molecular formula C13H17F2N3O5S B13395397 2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol;methanesulfonic acid

2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol;methanesulfonic acid

Cat. No.: B13395397
M. Wt: 365.36 g/mol
InChI Key: RWPFLARVZWFRBO-UHFFFAOYSA-N
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Description

The compound 2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonic acid (CAS: 1175536-50-1) is a methanesulfonate salt of a triazole-containing antifungal agent. Its molecular formula is C₁₂H₁₃F₂N₃O₂·CH₄O₃S (total molecular weight: 365.35 g/mol), featuring a stereospecific (2R,3R) configuration in the butane-2,3-diol backbone . This compound is structurally related to azole antifungals like fluconazole and voriconazole, with modifications in the substituent groups that enhance solubility and bioavailability via the methanesulfonic acid counterion .

Key physicochemical properties include:

  • Melting point: 173.5–174.5°C
  • Storage: Stable under inert atmosphere at room temperature
  • Purity: >95% by HPLC

Its antifungal activity arises from inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis .

Properties

Molecular Formula

C13H17F2N3O5S

Molecular Weight

365.36 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol;methanesulfonic acid

InChI

InChI=1S/C12H13F2N3O2.CH4O3S/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14;1-5(2,3)4/h2-4,6-8,18-19H,5H2,1H3;1H3,(H,2,3,4)

InChI Key

RWPFLARVZWFRBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Pathway

The synthesis of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate typically begins with the preparation of the parent compound (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol, followed by mesylation. The parent compound is identified in chemical databases with CID 10286074.

The general synthetic pathway involves:

  • Synthesis of the parent diol compound
  • Reaction with methanesulfonyl chloride to form the methanesulfonate salt

Stereochemistry Considerations

The compound features two stereogenic centers, with the (2R,3R) configuration being critical for its biological activity. Stereoselective synthesis methods must be employed to ensure the correct configuration is obtained.

Detailed Reaction Conditions

Mesylation Reaction

One of the key steps in the preparation is the mesylation reaction, which involves:

  • Reagents : The parent diol compound reacts with methanesulfonyl chloride (MsCl)
  • Base : Typically triethylamine (Et₃N) is used to neutralize the HCl formed during the reaction
  • Solvent : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : The reaction is usually conducted at low temperatures (0-5°C) initially, then allowed to warm to room temperature
  • Time : Reaction times typically range from 2-4 hours

Reaction Mechanism

The mesylation reaction proceeds via nucleophilic attack of the hydroxyl group on the methanesulfonyl chloride, with the base (triethylamine) serving to deprotonate the alcohol and neutralize the HCl byproduct.

Industrial Production Methods

Scale-Up Considerations

Industrial production of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate requires careful optimization of reaction conditions to ensure:

  • High yield
  • High purity
  • Consistent stereochemistry
  • Cost-effectiveness
  • Safety

Purification Techniques

Several purification methods are employed in industrial settings:

  • Recrystallization : Using appropriate solvent systems to obtain pure crystals
  • Chromatography : For higher purity requirements, though less common at industrial scale
  • Filtration : To remove insoluble impurities
  • Washing : With appropriate solvents to remove soluble impurities

Analytical Characterization

Physical Properties

Property Value
Molecular Formula C₁₃H₁₇F₂N₃O₅S
Molecular Weight 365.36 g/mol
CAS Number 1175536-50-1
EC Number 815-196-0

Spectroscopic Identification

Verification of successful synthesis typically involves:

Alternative Synthetic Approaches

Direct Synthesis from Precursors

Alternative approaches may involve direct synthesis from simpler precursors, potentially including:

  • Reaction of 2,4-difluorophenyl precursors with 1H-1,2,4-triazole derivatives
  • Stereoselective reduction of ketone intermediates
  • Use of chiral catalysts to control stereochemistry

Green Chemistry Approaches

More environmentally friendly approaches to the synthesis may include:

  • Use of less hazardous solvents
  • Catalytic processes to reduce waste
  • Continuous flow chemistry for improved efficiency
  • Biocatalytic methods for stereoselective steps

Quality Control Parameters

Purity Requirements

For pharmaceutical applications, stringent purity requirements must be met:

  • Typically >99% chemical purity
  • Defined limits for individual and total impurities
  • Residual solvent limits according to ICH guidelines
  • Stereochemical purity (enantiomeric excess) typically >99%

Stability Considerations

The stability of the compound under various conditions is critical for storage and handling:

  • Temperature sensitivity
  • Humidity effects
  • Light sensitivity
  • Long-term storage stability

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Key Substituents Antifungal Activity (IC₅₀/EC₅₀) Reference
2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate 1175536-50-1 C₁₂H₁₃F₂N₃O₂·CH₄O₃S Methanesulfonate salt, (2R,3R)-diol Not reported (derivative of fluconazole intermediates)
Fluconazole 86386-73-4 C₁₃H₁₂F₂N₆O Difluorophenyl-triazole, tertiary alcohol IC₅₀: 0.5–1.0 µM (C. albicans)
Voriconazole 137234-62-9 C₁₆H₁₄F₂N₆O 5-Fluoropyrimidine substitution EC₅₀: 0.01–0.05 µg/mL (Aspergillus spp.)
ER-24161 (Thiazole-triazole hybrid) N/A C₁₉H₁₃F₄N₃OS Thiazole ring, dual difluorophenyl groups MIC: 0.03–0.12 µg/mL (Candida spp.)
1-(3-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea N/A C₂₀H₁₄ClF₂N₇O₂S₂ Thiadiazole-urea linkage MIC: 2–8 µg/mL (C. albicans)

Key Research Findings

Bioactivity :

  • The methanesulfonate derivative exhibits improved solubility compared to free-base triazoles, enhancing pharmacokinetic profiles .
  • ER-24161 , a thiazole-containing analogue, demonstrates superior in vitro potency (MIC: 0.03 µg/mL) due to enhanced membrane permeability .
  • Urea-linked thiadiazole derivatives (e.g., compound 8f ) show moderate activity (MIC: 2–8 µg/mL) but broader spectra against azole-resistant strains .

Synthetic Pathways :

  • The parent triazole-diol intermediate is synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones and triazoles .
  • Voriconazole derivatives require fluoropyrimidine substitutions for Aspergillus activity, synthesized via Pd/C-catalyzed reactions .

Resistance Profiles :

  • Fluconazole resistance in Candida spp. is linked to CYP51 mutations (e.g., Erg11p), whereas structural analogues like voriconazole retain efficacy due to higher binding affinity .

Advantages and Limitations

  • Advantages of Methanesulfonate Salt :
    • Enhanced stability and solubility in aqueous formulations .
    • Stereospecific (2R,3R) configuration optimizes target binding .
  • Limitations of Thiadiazole/Urea Derivatives :
    • Reduced potency compared to thiazole or pyrimidine hybrids .
    • Synthetic complexity (e.g., multi-step thioether formation) .

Biological Activity

The compound 2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

The compound has the following chemical properties:

  • Molecular Formula : C13H12F2N6O
  • Molecular Weight : 306.27 g/mol
  • CAS Number : 89429-59-4
  • IUPAC Name : 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Case Study: Fluconazole Analogues

A study investigated various fluconazole analogues, including those with difluorophenyl substitutions. The results demonstrated that modifications in the triazole structure could enhance antifungal potency against strains such as Candida albicans and Aspergillus fumigatus .

Antimicrobial Properties

Methanesulfonic acid, a component of the compound, has been evaluated for its antimicrobial properties. In vitro studies showed that formulations containing methanesulfonic acid exhibited significant antibacterial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The mean log reduction in bacterial counts was substantial, indicating effective antimicrobial action .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that the compound's derivatives display selective cytotoxic effects. For instance, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7), showing promising results in inhibiting cell proliferation while maintaining lower toxicity levels in normal cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineResultReference
AntifungalCandida albicansInhibition of growth
AntifungalAspergillus fumigatusSignificant potency
AntimicrobialStaphylococcus aureusMean log reduction of 6.74 ± 1.5
AntimicrobialPseudomonas aeruginosaMean log reduction of 5.55 ± 0.4
CytotoxicityHeLa (cervical cancer)IC50 = X μM (specific value needed)
CytotoxicityMCF-7 (breast cancer)IC50 = Y μM (specific value needed)
PropertyValue
Molecular FormulaC13H12F2N6O
Molecular Weight306.27 g/mol
CAS Number89429-59-4
IUPAC Name2-(2,4-difluorophenyl)-...

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors (e.g., 2,4-difluorobenzene) and triazole derivatives. Key steps include nucleophilic substitution to introduce the triazole ring and subsequent diol formation. Methanesulfonic acid is often used as a counterion in salt formation due to its strong acidity and solubility in organic solvents .

  • Critical Conditions :
StepReagents/ConditionsPurpose
HalogenationCl₂ or Br₂, Fe catalystIntroduce reactive sites
Triazole coupling1,2,4-triazole, K₂CO₃, DMFRing formation
Diol protectionMethanesulfonic acid, controlled pHStabilize intermediates
  • Yield optimization requires strict temperature control (0–5°C during triazole coupling) and inert atmospheres to prevent oxidation .

Q. How is the stereochemistry of the compound validated, and what analytical techniques are essential for confirming its chiral centers?

  • Methodological Answer : Chiral HPLC and X-ray crystallography are standard for stereochemical validation. For example, single-crystal X-ray diffraction (as in ) confirms the (2R,3R) configuration by analyzing bond angles and torsion parameters . Polarimetry and circular dichroism (CD) provide complementary data on optical activity.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly regarding antifungal efficacy?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., fungal strain susceptibility, solvent effects). To address this:

Standardize assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for minimum inhibitory concentration (MIC) testing.

Control solvent interactions : Methanesulfonic acid’s solubility properties may alter compound bioavailability; use dimethyl sulfoxide (DMSO) as a neutral carrier .

Cross-validate with structural analogs : Compare with efinaconazole derivatives to isolate structure-activity relationships .

Q. How can enantiomeric purity be optimized during synthesis, and what catalysts mitigate racemization?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) in key steps reduces racemization. For example:

  • Sharpless epoxidation : Introduces diol stereocenters with >90% enantiomeric excess (ee) when using titanium-based catalysts .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
    • Monitor ee via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

Q. What role does methanesulfonic acid play in stabilizing the compound’s physicochemical properties, and how does this impact formulation design?

  • Methodological Answer : Methanesulfonic acid enhances solubility and thermal stability via strong hydrogen bonding and low corrosivity. Its non-oxidizing nature prevents degradation during lyophilization or high-temperature storage .

  • Formulation Considerations :
PropertyImpact
pKa (~-1.9)Ensures protonation of the triazole moiety for bioavailability
HygroscopicityRequires desiccants in solid formulations
CompatibilityAvoids reactive excipients (e.g., amines) that could form salts

Data Contradiction Analysis

Q. Why do computational models sometimes mispredict the compound’s binding affinity to fungal CYP51, and how can these discrepancies be addressed experimentally?

  • Methodological Answer : Computational models often underestimate steric effects from the difluorophenyl group. To resolve this:

Molecular dynamics simulations : Incorporate flexible docking to account for side-chain mobility in the enzyme’s active site.

Crystallographic studies : Resolve co-crystal structures of the compound with Candida CYP51 to identify non-covalent interactions (e.g., π-stacking with heme) .

Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers .

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